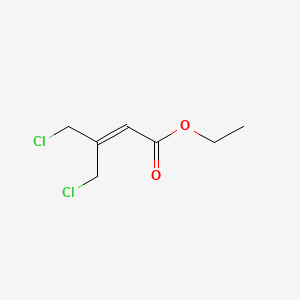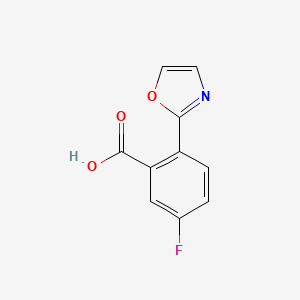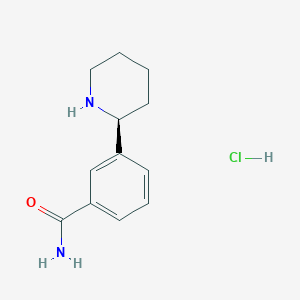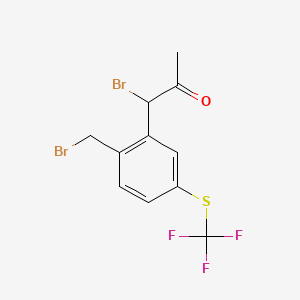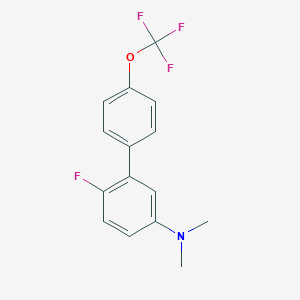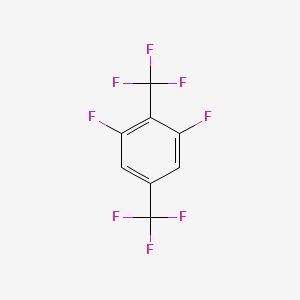
1,3-Difluoro-2,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H2F8. This compound is characterized by the presence of two fluorine atoms and two trifluoromethyl groups attached to a benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-2,5-bis(trifluoromethyl)benzene typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 1,3-difluorobenzene using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Difluoro-2,5-bis(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Metalation Reactions: The compound can undergo regioselective metalation, leading to the formation of organometallic intermediates.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the effects of fluorination on biological activity.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and performance materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2,5-bis(trifluoromethyl)benzene is primarily influenced by its fluorine atoms and trifluoromethyl groups. These substituents enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The compound can interact with molecular targets through various pathways, including:
Electrophilic Interactions: The electron-deficient nature of the compound allows it to act as an electrophile in chemical reactions.
Hydrophobic Interactions: The trifluoromethyl groups contribute to the compound’s hydrophobicity, influencing its interactions with hydrophobic environments and molecules.
Comparación Con Compuestos Similares
1,3-Difluoro-2,5-bis(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound lacks the additional fluorine atoms, resulting in different reactivity and properties.
1,4-Bis(trifluoromethyl)benzene: The positional isomerism affects the compound’s chemical behavior and applications.
2,4-Difluoro-1,3-bis(trifluoromethyl)benzene:
Propiedades
Fórmula molecular |
C8H2F8 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
1,3-difluoro-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F8/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14,15)16/h1-2H |
Clave InChI |
WWKPRFKJQODXAU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
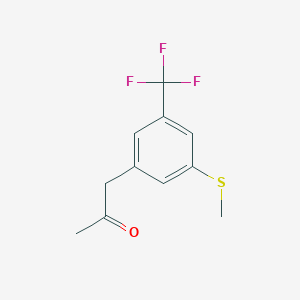
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)
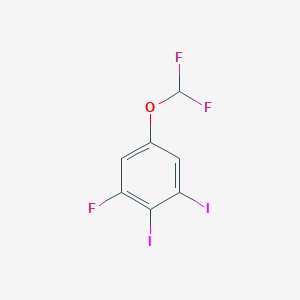
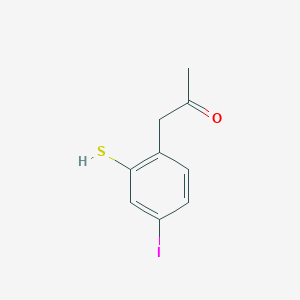
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)

